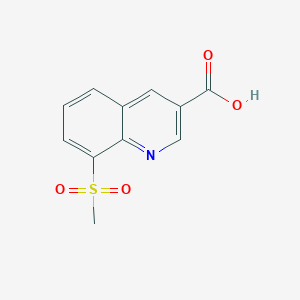

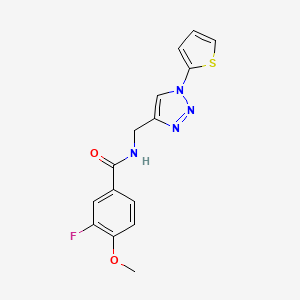

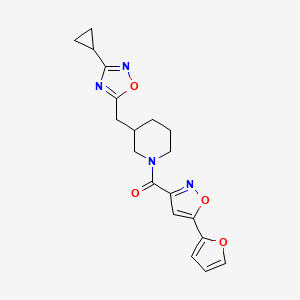

![molecular formula C20H16N4OS2 B2768069 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671198-79-1](/img/structure/B2768069.png)

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel hetarylquinoline that contains 1,3,4-oxadiazole and 1,3-dioxoisoindoline rings and Schiff base residues . It is synthesized based on 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides substituted in the benzene ring . Quinoline and its derivatives are important and promising heterocyclic compounds, which have already been used and are being used for the creation of novel drugs .

Synthesis Analysis

The synthesis of this compound involves several steps. First, 2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazides react with carbon disulfide in the presence of KOH in ethanol, which involves oxadiazoline ring closure to form the corresponding 5-[(4-methylquinolin-2-ylsulfanyl)methyl]-1,3,4-oxadiazolo-2(3H)-thiones . The hydrazides then react with substituted benzaldehydes in ethanol under reflux to give N’-(hydroxybenzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides and N’-[4-(dimethylamino)benzylidene)-2-(4-methylquinolin-2-ylsulfanyl)acetohydrazides . Finally, the reaction of hydrazides with phthalic anhydride in dioxane under reflux results in the preparation of N’-(1,3-dioxoindolin-2-yl)-2-(4-methylquinolin-2-ylsulfanyl)acetamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxadiazoline ring closure, reaction with substituted benzaldehydes, and reaction with phthalic anhydride . These reactions result in the formation of various derivatives of 1,3,4-oxadiazoles, 1,3-dioxoindolines, and Schiff bases .Applications De Recherche Scientifique

Antituberculosis Activity

Research into the therapeutic applications of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has shown promising antituberculosis properties. A study by Selvam et al. (2011) detailed the synthesis of 3-heteroarylthioquinoline derivatives, closely related to the specified compound, demonstrating significant in vitro activity against Mycobacterium tuberculosis H37Rv. Among the compounds tested, specific derivatives showcased the most potent activity with minimal inhibitory concentrations (MICs) of 3.2 and 3.5 μM, respectively, against M. tuberculosis, without exhibiting cytotoxic effects against mouse fibroblasts (NIH 3T3) in vitro, highlighting their potential for further exploration as antituberculosis agents (Selvam et al., 2011).

Anticancer Properties

Further research into sulfonamide derivatives related to 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has revealed their potential anticancer properties. A study conducted by Ghorab et al. (2015) on novel sulfonamide derivatives showcased their synthesis and evaluation for in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The study found that specific compounds exhibited potent anticancer activity, with one compound being particularly effective against breast cancer cell lines, suggesting these derivatives' utility in developing new anticancer therapeutics (Ghorab et al., 2015).

Antimicrobial Activity

Additional research indicates that derivatives of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide also possess antimicrobial properties. Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and evaluated their in vitro antibacterial and antifungal activities. The study reported significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Baviskar et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c1-13-11-18(21-16-10-6-5-9-15(13)16)26-12-17(25)22-20-23-19(24-27-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYWINTWDGZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

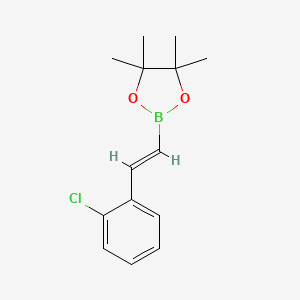

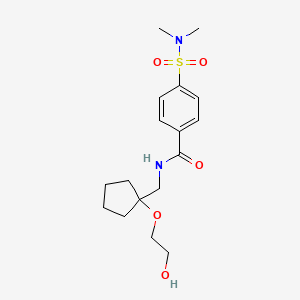

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)

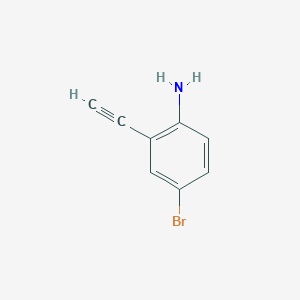

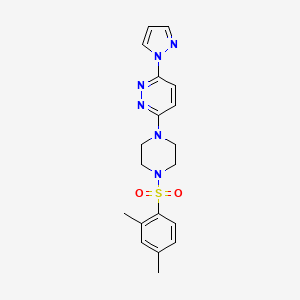

![1-{6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B2767992.png)

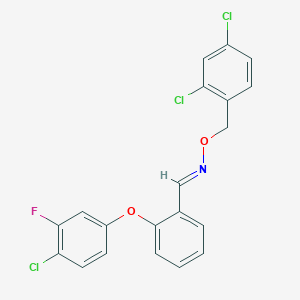

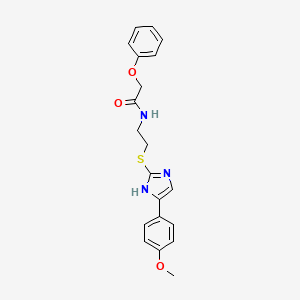

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)

![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine hydrochloride](/img/structure/B2767998.png)

![4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2768009.png)